![molecular formula C56H62 B12554166 4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl CAS No. 147694-81-3](/img/structure/B12554166.png)
4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with two ethenyl groups, each substituted with two 4-tert-butylphenyl groups. Its structure imparts significant steric hindrance, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the preparation of 2,2-bis(4-tert-butylphenyl)ethenyl groups through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Coupling with Biphenyl: The ethenyl intermediates are then coupled with a biphenyl core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Conversion to ethyl-substituted biphenyl derivatives.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
科学的研究の応用
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying steric effects in organic reactions.
Materials Science: Incorporated into polymers and other materials to enhance thermal stability and mechanical properties.
Biology and Medicine: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
作用機序
The mechanism of action of 4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl involves its interaction with molecular targets through steric and electronic effects. The bulky tert-butyl groups provide significant steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The ethenyl groups contribute to the compound’s electronic properties, influencing its behavior in various chemical reactions and applications.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the ethenyl groups, resulting in different steric and electronic properties.
4,4’-Bis(2,6-di-tert-butylphenol): Contains hydroxyl groups instead of ethenyl groups, leading to different reactivity and applications.
Bis(4-tert-butylphenyl)amine:
Uniqueness
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl is unique due to its combination of steric hindrance and electronic properties, making it a valuable compound for studying complex organic reactions and developing advanced materials.
特性
CAS番号 |
147694-81-3 |
|---|---|
分子式 |
C56H62 |
分子量 |
735.1 g/mol |
IUPAC名 |
1-[2,2-bis(4-tert-butylphenyl)ethenyl]-4-[4-[2,2-bis(4-tert-butylphenyl)ethenyl]phenyl]benzene |
InChI |
InChI=1S/C56H62/c1-53(2,3)47-29-21-43(22-30-47)51(44-23-31-48(32-24-44)54(4,5)6)37-39-13-17-41(18-14-39)42-19-15-40(16-20-42)38-52(45-25-33-49(34-26-45)55(7,8)9)46-27-35-50(36-28-46)56(10,11)12/h13-38H,1-12H3 |
InChIキー |
KBTBSJOSVYDBGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


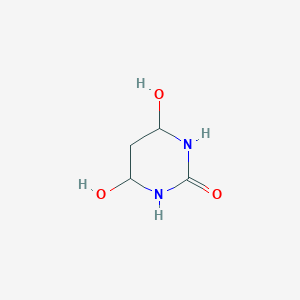

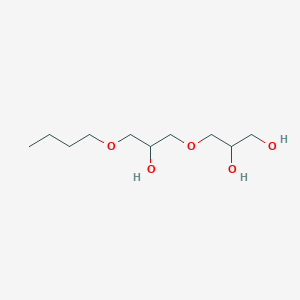
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)

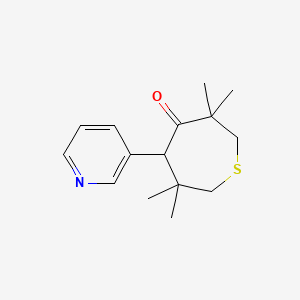
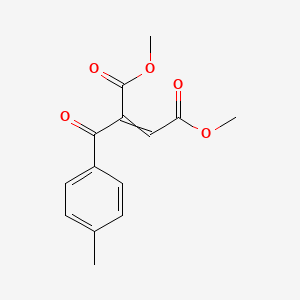

![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
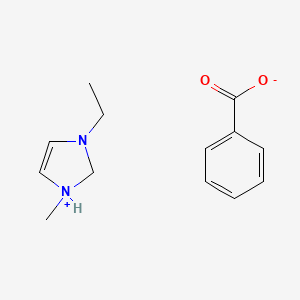
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
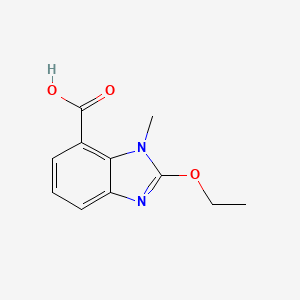
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
